Methyl 3-chloro-4-cyanobenzoate
Overview
Description
Methyl 3-chloro-4-cyanobenzoate is a chemical compound that is part of a broader class of organic compounds known for their various applications in pharmaceuticals, materials science, and organic synthesis. While the provided papers do not directly discuss methyl 3-chloro-4-cyanobenzoate, they do provide insights into related compounds that can help infer the properties and reactions of the compound .
Synthesis Analysis
The synthesis of related chlorinated and methylated benzoates typically involves the reaction of a chlorinated starting material with a methyl donor or a methylated acid. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized using 4-chlorophenacyl bromide and 2-methylbenzoic acid, indicating that similar methods could potentially be applied to synthesize methyl 3-chloro-4-cyanobenzoate . The optimization of reaction conditions, such as the use of potassium or sodium carbonate in a DMF medium at room temperature, is crucial for achieving high yields and purity .
Molecular Structure Analysis
The molecular structure of chlorinated and methylated benzoates is often confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction . These methods provide detailed information on the geometrical parameters of the molecules, which are essential for understanding their reactivity and physical properties. The presence of substituents like chlorine and methyl groups can influence the overall molecular geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
Chlorinated benzoates can undergo various chemical reactions, including photolysis, condensation, and cyclization . The reactivity of the chlorine atom makes it a site for further chemical transformations, such as substitution reactions. The presence of a cyano group in methyl 3-chloro-4-cyanobenzoate would likely affect its reactivity, potentially making it a good candidate for nucleophilic substitution reactions due to the electron-withdrawing nature of the cyano group.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated and methylated benzoates are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonding can lead to the formation of 3D frameworks in the crystal structure, as seen in methyl 4-hydroxybenzoate . The liquid crystalline properties of some methyl benzoates are characterized by their mesomorphic behavior at certain temperatures, which is facilitated by intermolecular hydrogen bonding . The electronic properties, such as the energies of the frontier orbitals HOMO and LUMO, are also important as they can indicate the chemical reactivity and stability of the molecule .
Scientific Research Applications
“Methyl 3-chloro-4-cyanobenzoate” is a chemical compound with the CAS Number: 181282-80-4 . It’s a solid substance with a molecular weight of 195.6 .
“Methyl 3-chloro-4-cyanobenzoate” is a chemical compound with the CAS Number: 181282-80-4 . It’s a solid substance with a molecular weight of 195.6 .
“Methyl 3-chloro-4-cyanobenzoate” is a chemical compound with the CAS Number: 181282-80-4 . It’s a solid substance with a molecular weight of 195.6 .
Safety And Hazards
properties
IUPAC Name |
methyl 3-chloro-4-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNFJYKKFLHZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597843 | |
Record name | Methyl 3-chloro-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-cyanobenzoate | |
CAS RN |
214759-66-7 | |
Record name | Methyl 3-chloro-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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